N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and fluorobenzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the thiophene and fluorobenzenesulfonamide groups. Key steps may include:
Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of Fluorobenzenesulfonamide: This step often involves sulfonylation reactions using fluorobenzenesulfonyl chloride and appropriate amine intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Substituted fluorobenzenesulfonamide derivatives.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can provide conformational flexibility, while the thiophene and fluorobenzenesulfonamide groups can participate in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide: Similar structure but with a piperidine ring instead of azepane.
N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-3-fluorobenzenesulfonamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is unique due to the combination of the azepane ring, thiophene group, and fluorobenzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPVVHLBKZVYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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